molecular formula C32H24N8Na2O8S2 B033771 Acid yellow 42 CAS No. 6375-55-9

Acid yellow 42

Cat. No.: B033771
CAS No.: 6375-55-9
M. Wt: 758.7 g/mol
InChI Key: ZRYQXQUPWQNYSX-UHFFFAOYSA-L
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Description

Acid Yellow 42: is a synthetic dye known for its bright yellow color. It is primarily used in the textile industry for dyeing wool, silk, and nylon. The compound is also utilized in various industrial applications, including the coloring of leather and paper. This compound is soluble in water, producing a lemon-yellow solution, and is slightly soluble in ethanol and acetone .

Preparation Methods

Synthetic Routes and Reaction Conditions: Acid Yellow 42 is synthesized using benzidine-2,2’-bissulfonic acid and 1-phenyl-3-methyl-5-pyrazolone as raw materials. The process involves the double nitration of benzidine-2,2’-bissulfonic acid, followed by coupling with 1-phenyl-3-methyl-5-pyrazolone. The product is then salted out, filtered, dried, and crushed to obtain the final dye .

Industrial Production Methods: The industrial production of this compound involves the oxidation of ferrous sulfate using sulfuric acid and iron filings to generate ferrous sulfate. Sodium hydroxide is added, and air is introduced to prepare crystal nuclei. Ferrous sulfate and iron filings are then added to the crystal nuclei suspension, heated, and oxidized to produce yellow iron oxide .

Chemical Reactions Analysis

Types of Reactions: Acid Yellow 42 undergoes various chemical reactions, including:

    Oxidation: The dye can be oxidized in the presence of strong oxidizing agents.

    Reduction: It can be reduced using reducing agents such as sodium dithionite.

    Substitution: The dye can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Sodium dithionite or zinc dust in acidic conditions.

    Substitution: Nucleophiles such as hydroxide ions or amines.

Major Products Formed:

    Oxidation: Oxidized derivatives of the dye.

    Reduction: Reduced forms of the dye, often leading to color changes.

    Substitution: Substituted derivatives with altered chemical properties.

Scientific Research Applications

Acid Yellow 42 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Acid Yellow 42 involves its interaction with molecular targets through its azo and sulfonic acid groups. These functional groups allow the dye to bind to various substrates, leading to its coloring properties. The dye can also interact with proteins and other biomolecules, making it useful in biological staining and diagnostic applications .

Comparison with Similar Compounds

Uniqueness of Acid Yellow 42: this compound is unique due to its specific molecular structure, which includes benzidine-2,2’-bissulfonic acid and 1-phenyl-3-methyl-5-pyrazolone. This structure provides distinct chemical and physical properties, such as high solubility in water and stability under various conditions, making it particularly suitable for industrial dyeing applications .

Properties

IUPAC Name

disodium;5-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]-2-[4-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]-2-sulfonatophenyl]benzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H26N8O8S2.2Na/c1-19-29(31(41)39(37-19)23-9-5-3-6-10-23)35-33-21-13-15-25(27(17-21)49(43,44)45)26-16-14-22(18-28(26)50(46,47)48)34-36-30-20(2)38-40(32(30)42)24-11-7-4-8-12-24;;/h3-18,29-30H,1-2H3,(H,43,44,45)(H,46,47,48);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRYQXQUPWQNYSX-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1N=NC2=CC(=C(C=C2)C3=C(C=C(C=C3)N=NC4C(=NN(C4=O)C5=CC=CC=C5)C)S(=O)(=O)[O-])S(=O)(=O)[O-])C6=CC=CC=C6.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H24N8Na2O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90881406
Record name C.I. Acid Yellow 42
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90881406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

758.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6375-55-9
Record name C.I. 22910
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006375559
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [1,1'-Biphenyl]-2,2'-disulfonic acid, 4,4'-bis[2-(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)diazenyl]-, sodium salt (1:2)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name C.I. Acid Yellow 42
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90881406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Disodium 4,4'-bis(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-ylazo)-1,1'-biphenyl-2,6'-disulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.026.310
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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